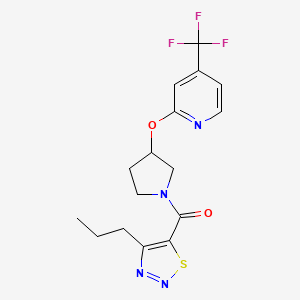

![molecular formula C20H16FN3 B2889963 2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉 CAS No. 860785-23-5](/img/structure/B2889963.png)

2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

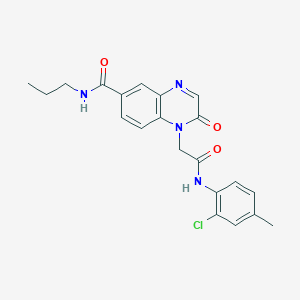

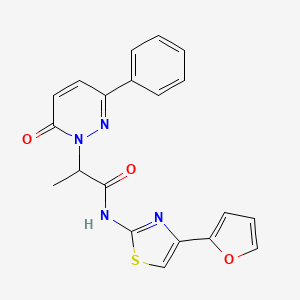

2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a chemical compound . It is a complex molecule that contains a quinoline ring fused with an imidazole ring, which is further substituted with a 4-fluorobenzyl group and a methyl group .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline, can be achieved through various established protocols. These include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis route for this compound is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is complex, with a quinoline ring fused with an imidazole ring. This structure is further substituted with a 4-fluorobenzyl group and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline, such as its melting point, boiling point, and density, are not specified in the search results .科学研究应用

荧光和生化应用

喹啉衍生物,包括类似于 2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉的化合物,因其高效的荧光特性而受到认可。这些化合物广泛用于生物化学和医学中,以研究各种生物系统。它们作为抗氧化剂和辐射保护剂的潜力也已引起注意,使它们成为正在进行的新型、更灵敏和选择性化合物的研究对象 I. Aleksanyan & L. Hambardzumyan, 2013。

催化和电化学行为

对具有类似于 2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉配体的铼 (I) 配合物的研究表明,它们与母体化合物相比具有独特的电化学行为。使用各种光谱方法对这些配合物进行了表征,并显示出与路易斯酸结合时对 CO2 还原的适度催化活性 Samuel S. Hanson & J. Warren, 2018。

抗结核活性

六氢-2H-吡喃并[3,2-c]喹啉类似物的合成,结合了与所讨论化合物类似的元素,显示出显着的抗结核活性。这些类似物针对结核分枝杆菌进行了评估,突出了它们作为治疗剂的潜力 S. Kantevari, Thirumal Yempala, Govardhan Surineni, B. Sridhar, P. Yogeeswari, & D. Sriram, 2011。

C-N 键形成中的催化

涉及具有类似于 2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉配体的钌 (II) 配合物研究发现,这些配合物通过氢借用方法对 C-N 键形成具有很高的效率。这为在无溶剂条件下合成各种有机化合物(包括取代的喹啉)开辟了可能性 S. N. R. Donthireddy, Praseetha Mathoor Illam, & A. Rit, 2020。

苯二氮卓受体结合

一项针对一系列与 2-[1-(4-氟苄基)-2-甲基-1H-咪唑-4-基]喹啉在结构上相关的化合物的研究表明,它们具有与 GABAA/苯二氮卓受体高亲和力结合的能力。这些化合物表现出一系列内在效力,表明它们在调节 GABAA 受体活性方面的潜力 R. Tenbrink, W. Im, V. Sethy, A. H. Tang, & D. Carter, 1994。

未来方向

While the future directions for this specific compound are not outlined in the search results, it’s worth noting that the development of new drugs using heterocyclic compounds like imidazole and quinoline is an important area of research in medicinal chemistry . This suggests that 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline could potentially be explored for its therapeutic potential in future studies.

作用机制

Target of Action

The primary targets of the compound “2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline” are currently unknown. The compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets in a manner similar to other indole derivatives. These compounds typically exert their effects by binding to receptors, thereby modulating their activity . The presence of the fluorobenzyl group may enhance the compound’s binding affinity, but this hypothesis requires further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives, it is possible that this compound may have a wide range of effects

属性

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3/c1-14-22-20(13-24(14)12-15-6-9-17(21)10-7-15)19-11-8-16-4-2-3-5-18(16)23-19/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOIUFUZPJDVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)

![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)